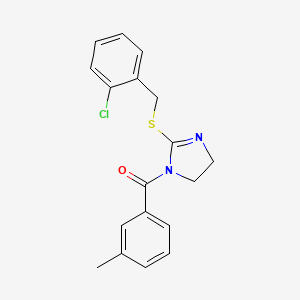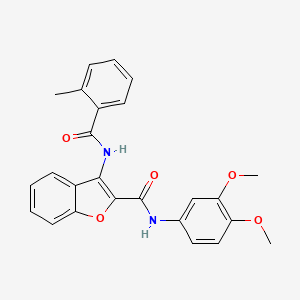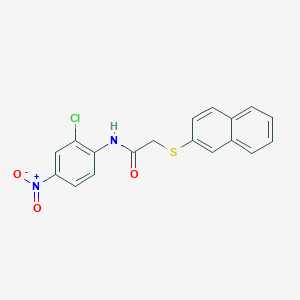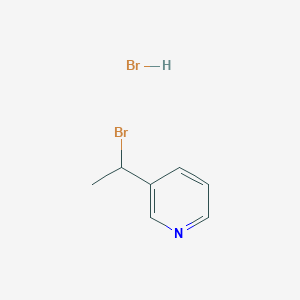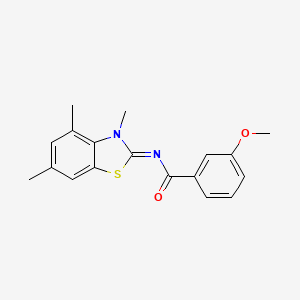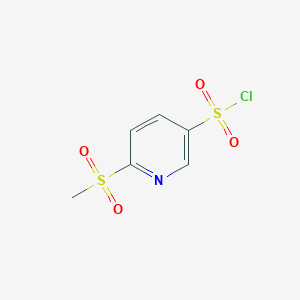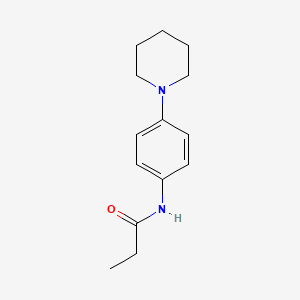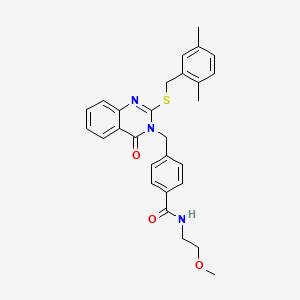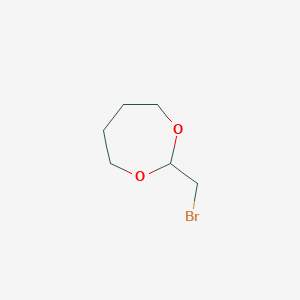![molecular formula C20H14N4O3S B2910683 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-84-3](/img/structure/B2910683.png)
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as BINA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BINA is a small molecule that has been shown to exhibit potent inhibitory activity against a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide acts as a competitive inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in the regulation of glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. This compound binds to the ATP-binding site of GSK-3, preventing the enzyme from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against GSK-3. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its potent inhibitory activity against GSK-3. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low overall yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide. One area of research is the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced for use in lab experiments. Another area of research is the optimization of the compound for use as a therapeutic agent. This could involve the development of more potent analogs of this compound or the identification of new targets for the compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo. This could involve the use of animal models to study the effects of this compound on disease progression and the identification of potential side effects of the compound.
Métodos De Síntesis
The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves a multistep process that begins with the preparation of 2-aminobenzimidazole. 2-aminobenzimidazole is then reacted with 2-bromoacetophenone to form the intermediate product. The intermediate product is then reacted with 5-nitro-2-thiophenecarboxaldehyde to form the final product, this compound. The overall yield of the synthesis is around 25%.
Aplicaciones Científicas De Investigación
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. One of the main areas of research has been its use as a GSK-3 inhibitor. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit potent inhibitory activity against GSK-3, making it a promising candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJGAWBQONAZAB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2910601.png)

